molecular formula C13H20N2O3 B8177764 2-(4-(Cyclohexylmethoxy)-1H-pyrazol-1-yl)propanoic acid

2-(4-(Cyclohexylmethoxy)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B8177764
M. Wt: 252.31 g/mol
InChI Key: CEVUGXPNURVQGD-UHFFFAOYSA-N
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Description

2-(4-(Cyclohexylmethoxy)-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a cyclohexylmethoxy group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclohexylmethoxy)-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclohexylmethoxy group and the propanoic acid moiety. One common method involves the reaction of cyclohexylmethanol with a suitable pyrazole precursor under acidic conditions to form the cyclohexylmethoxy-substituted pyrazole. The propanoic acid group can then be introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclohexylmethoxy)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The cyclohexylmethoxy and propanoic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(Cyclohexylmethoxy)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Cyclohexylmethoxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The cyclohexylmethoxy group may enhance the compound’s binding affinity to these targets, while the propanoic acid moiety could influence its solubility and bioavailability. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-1H-pyrazol-1-yl)propanoic acid: Lacks the cyclohexyl group, which may result in different biological activity and physical properties.

    2-(4-(Cyclohexylmethoxy)-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid, potentially affecting its reactivity and applications.

Uniqueness

The presence of the cyclohexylmethoxy group in 2-(4-(Cyclohexylmethoxy)-1H-pyrazol-1-yl)propanoic acid distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique structure may also impart distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(cyclohexylmethoxy)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-10(13(16)17)15-8-12(7-14-15)18-9-11-5-3-2-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVUGXPNURVQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)OCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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